(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

説明

(Z)-N-Phenylbenzenecarbonimidoyl cyanide is a specialized organic compound characterized by a benzimidoyl cyanide core structure with a phenyl substituent. The "Z" designation indicates the stereochemical configuration of the imine group (C=N), where the higher-priority groups (phenyl and cyanide) are on opposite sides of the double bond. This compound belongs to the class of nitriles and imidoyl derivatives, which are notable for their reactivity and applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes.

The substitution of bromide with a cyanide group in such imidoyl derivatives likely enhances electrophilicity and reactivity in nucleophilic addition or cyclization reactions.

特性

IUPAC Name |

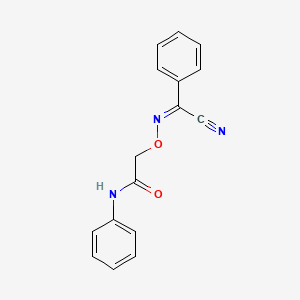

(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKDFRYJHVPLW-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE typically involves the reaction of benzenecarbonimidoyl chloride with phenyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

化学反応の分析

Types of Reactions

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

To contextualize (Z)-N-phenylbenzenecarbonimidoyl cyanide, we compare it with structurally or functionally analogous compounds, focusing on chemical properties , reactivity , and applications .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on structural analogy.

Key Comparisons:

Reactivity :

- The cyanide group in (Z)-N-phenylbenzenecarbonimidoyl cyanide renders it highly reactive toward nucleophiles, similar to benzyl cyanide derivatives . In contrast, the bromine in N-phenylbenzenecarboximidoyl bromide facilitates substitution reactions (e.g., Suzuki couplings) .

- The imidoyl group (C=N) in the target compound may enable tautomerization or coordination with transition metals, a feature exploited in catalysis and ligand design .

Toxicity :

- Cyanide-containing compounds universally exhibit high toxicity due to CN⁻ inhibition of cytochrome c oxidase . For example, hydrogen cyanide (HCN) is lethal at 50–100 ppm , while benzyl cyanide derivatives show LD₅₀ values in the 100–200 mg/kg range .

Industrial and Pharmaceutical Relevance :

- Unlike simple cyanides (e.g., HCN), which are used in mining and chemical synthesis , (Z)-N-phenylbenzenecarbonimidoyl cyanide’s aromatic and imidoyl groups make it more suited for specialized applications, such as:

- Pharmaceutical precursors : Analogous to benzyl cyanide’s role in synthesizing methadone .

- Ligands : Similar to imidoyl bromide derivatives in catalytic systems .

Physical Properties :

- The boiling points of aromatic nitriles (e.g., benzyl cyanide: 240–241°C ) suggest that (Z)-N-phenylbenzenecarbonimidoyl cyanide is likely a high-boiling liquid or solid, differing from volatile HCN (25.6°C) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。